Dansyllysine

概要

説明

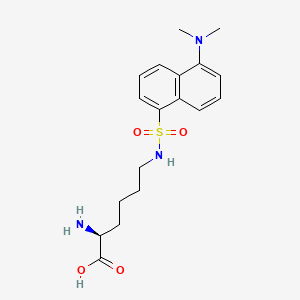

これらの化合物は、1位にスルホン酸基を持つナフタレン部分を有しています 。ダンシルリシンは、アミノ酸リシンの蛍光誘導体であり、生化学研究においてタンパク質やペプチドの標識と検出に広く用いられています。

準備方法

ダンシルリシンは通常、リシンとダンシルクロリド(1-ジメチルアミノナフタレン-5-スルホニルクロリド)との反応によって合成されます。 反応は、ダンシルクロリドのスルホニルクロリド基に対するリシンのアミノ基の求核攻撃を伴い、ダンシルリシンが生成されます 。反応は通常、アセトンなどの有機溶媒中で行われ、生成物はクロマトグラフィーで精製されます。

化学反応の分析

ダンシルリシンは、以下を含むさまざまな化学反応を起こします。

置換反応: 適切な条件下で、ダンシル基は他の官能基で置換することができます。

酸化および還元反応: ナフタレン部分は酸化および還元反応を起こし、化合物の蛍光特性が変化します。

これらの反応に使用される一般的な試薬には、加水分解のための強酸または強塩基、および酸化還元反応のための酸化剤または還元剤が含まれます。形成される主な生成物は、反応条件と使用される試薬によって異なります。

科学研究への応用

ダンシルリシンは、その蛍光特性により、科学研究で広く使用されています。その応用には以下が含まれます。

科学的研究の応用

Fluorescent Staining of Membranes

Dansyllysine is known for its ability to stain biological membranes selectively. Research indicates that this compound exhibits significantly higher solubility in synthetic phosphatidylcholine membranes with low cholesterol content compared to water or membranes with high cholesterol levels. This property allows for the identification of cholesterol-free domains in membranes, providing insights into membrane structure and lipid-phase equilibria .

Key Findings:

- This compound enhances fluorescence intensity by at least 50-fold when incorporated into phosphatidylcholine membranes.

- It selectively stains membranes with mole fractions of cholesterol less than or equal to 0.3, indicating compositional heterogeneity within cellular membranes .

Assessment of Heat Damage and Thermotolerance

This compound has been employed to evaluate heat damage in biological tissues. A study by Sekiguchi et al. utilized this compound to assess thermotolerance in normal tissues subjected to heat stress. The compound's fluorescence properties allowed researchers to visualize and quantify cellular responses to thermal injury, contributing to a better understanding of tissue resilience under stress conditions .

Case Study:

- Title: The use of dansyl lysine to assess heat damage and thermotolerance of normal tissues.

- Findings: this compound effectively highlighted regions of thermal damage, enabling researchers to differentiate between healthy and damaged tissues based on fluorescence intensity.

Conformational Studies in Peptides

This compound is also used in conformational studies of peptides, particularly in evaluating the structure of hormones like adrenocorticotropic hormone (ACTH). A study demonstrated the application of Nε-dansyllysine in monitoring intramolecular resonance energy transfer in ACTH peptides, providing valuable data on peptide conformation and dynamics .

Research Insights:

- This compound serves as a fluorescent probe, allowing for real-time monitoring of conformational changes in peptides.

- This application aids in understanding hormone-receptor interactions and the mechanisms underlying peptide functionality .

Potential Applications in Drug Delivery Systems

The unique properties of this compound position it as a potential candidate for drug delivery systems. Its ability to interact with lipid membranes could facilitate the development of targeted delivery mechanisms for therapeutic agents, particularly those aimed at specific cellular compartments.

Future Directions:

- Investigating the incorporation of this compound into liposomal formulations for enhanced drug delivery efficiency.

- Exploring its role as a tracer for tracking drug distribution within biological systems.

作用機序

ダンシルリシンの作用機序は、紫外光にさらされると蛍光を発する能力に関係しています。 ナフタレン部分は特定の波長で光を吸収し、より長い波長で光を放出し、蛍光分光法で検出可能になります 。この特性は、さまざまな生化学アッセイにおいて、タンパク質、ペプチド、およびその他の生体分子を検出および定量するために利用されます。

類似化合物との比較

ダンシルリシンは、その特定の構造と特性により、蛍光標識化合物のなかでユニークです。類似化合物には以下が含まれます。

ダンシルグリシン: グリシン残基の標識に使用される別のダンシル誘導体。

ダンシルフェニルアラニン: フェニルアラニン残基の標識に使用されます。

フルオレセインイソチオシアネート(FITC): ダンシル誘導体とは異なるスペクトル特性を持つ、広く使用されている蛍光標識化合物.

ダンシルリシンは、その特定の蛍光特性とさまざまな生化学アッセイとの適合性により、特定のアプリケーションで好まれています。

生物活性

Dansyllysine is a fluorescently labeled amino acid derivative of lysine, widely utilized in biological research for its ability to facilitate studies on protein interactions, cellular uptake, and intracellular distribution. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and associated research findings.

This compound is characterized by the attachment of a dansyl group (a sulfonamide group that fluoresces) to the amino acid lysine. This modification enhances its solubility and fluorescence properties, making it suitable for various experimental applications. The structure can be represented as follows:

1. Cellular Uptake and Localization

This compound is particularly noted for its role in studying cellular uptake mechanisms. Research indicates that dansylated peptides can be internalized by cells through non-receptor-mediated endocytosis. For instance, studies involving CACO-2 cells (a model for intestinal absorption) demonstrated that dansylated analogues of opioid peptides were effectively internalized without relying on specific receptors, highlighting their utility in tracing cellular pathways .

2. Fluorescence Properties

The dansyl group imparts significant fluorescence characteristics to lysine, which can be exploited in microscopy and flow cytometry. The fluorescence emission maximum of this compound varies depending on its environment, allowing researchers to infer information about the local microenvironment within biological systems. For example, dansylated peptides exhibited shifts in fluorescence emission based on their conformational states and interactions with lipid membranes .

3. Interaction with Proteins

This compound has been used as a probe to study protein conformations and interactions. Its incorporation into peptides allows for the examination of binding affinities and the dynamics of protein-ligand interactions. For instance, dansylated analogues of opioid peptides have shown high binding affinity to μ-opioid receptors, demonstrating their potential as tools for pharmacological studies .

4. Antinociceptive Effects

Research has documented the antinociceptive properties of certain dansylated peptide analogues. Specifically, the analogue H-Dmt-D-Arg-Phe-Lys-NH-(CH2)2-NH-dns exhibited significant antinociceptive effects in animal models, indicating that modifications with dansyl groups can enhance the therapeutic potential of peptide-based drugs .

Case Study 1: Dansylated Opioid Peptides

A study examined the biological activity of three dansylated analogues of the opioid peptide [Dmt1]DALDA. These analogues displayed varying degrees of receptor selectivity and agonist potency in vitro. Notably, one analogue retained subnanomolar binding affinity while demonstrating enhanced antinociceptive activity in vivo .

| Analogue | μ-Receptor Binding Affinity | Antinociceptive Activity |

|---|---|---|

| H-Dmt-D-Arg-Phe-Lys-NH-(CH2)2-NH-dns | Subnanomolar | High |

| N-dansyl-L-α-diaminopropionic acid | Moderate | Moderate |

| C-terminally dansylated analogue | High | Significant |

Case Study 2: Membrane Staining

In another investigation, this compound was evaluated as a fluorescent membrane stain to understand lipid-phase equilibria within cell membranes. The findings suggested that this compound could selectively target specific membrane domains, providing insights into membrane structure and dynamics .

特性

IUPAC Name |

(2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-12-4-3-9-15(19)18(22)23/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPRNSWQIAHPMS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149142 | |

| Record name | Dansyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101-84-4 | |

| Record name | N6-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1101-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansyllysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dansyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .EPSILON.-DANSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFF64524YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。